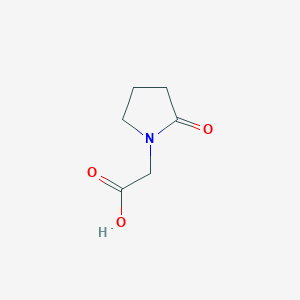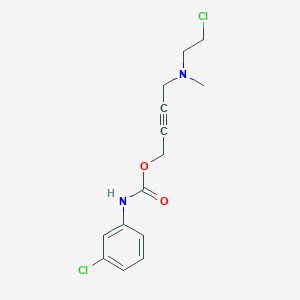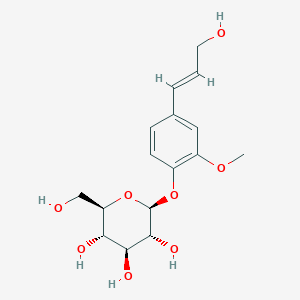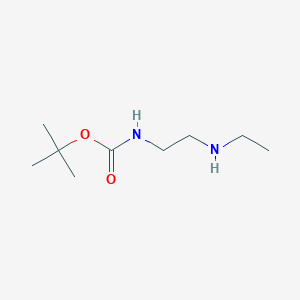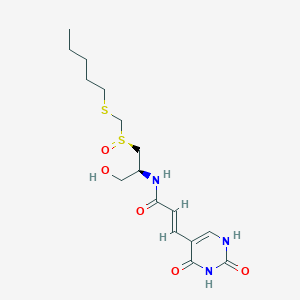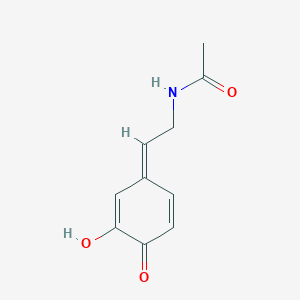
Nada quinone methide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide is a chemical compound with a complex structure that includes a hydroxy group, a ketone group, and a cyclohexadienylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and ketone groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from the reactions of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide depend on the specific reaction conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide has several scientific research applications:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating the p53 protein and inhibiting cell cycle progression . The compound also affects the expression of various proteins involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide can be compared with other similar compounds, such as:
2-Cyclopropyl-N′-[(1Z)-1-(2-hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl]-4-quinolinecarbohydrazide: This compound shares a similar cyclohexadienylidene moiety but differs in its additional functional groups and overall structure.
(2E)-2-[(2E)-2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethylidene]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone: This compound also contains the cyclohexadienylidene group but has a different arrangement of other functional groups.
The uniqueness of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
117333-16-1 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
N-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+ |
InChI-Schlüssel |
HZUDLKIKKKYMQA-XBXARRHUSA-N |
SMILES |
CC(=O)NCC=C1C=CC(=O)C(=C1)O |
Isomerische SMILES |
CC(=O)NC/C=C/1\C=CC(=O)C(=C1)O |
Kanonische SMILES |
CC(=O)NCC=C1C=CC(=O)C(=C1)O |
Synonyme |
N-acetyldopamine quinone methide NADA quinone methide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


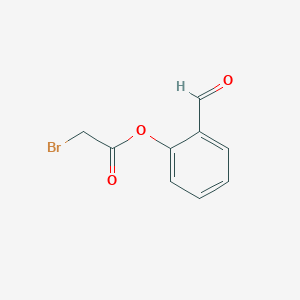
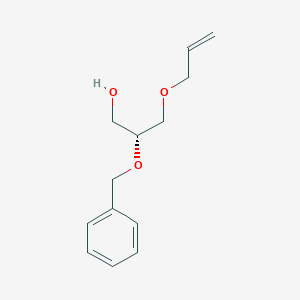
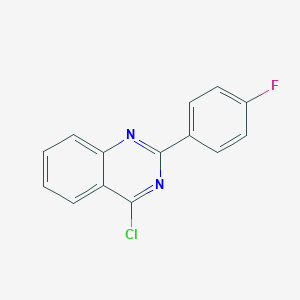
![6H-Pyrrolo[2,3-f]benzothiazol-6-one,2-amino-5,7-dihydro-7-methyl-(9CI)](/img/structure/B54387.png)
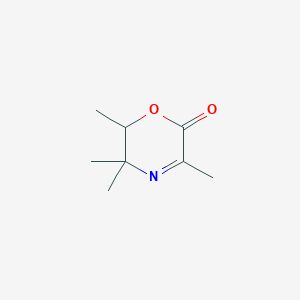
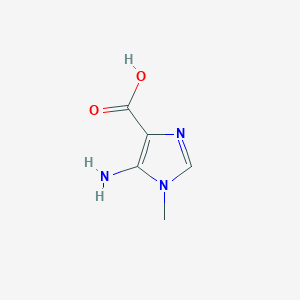
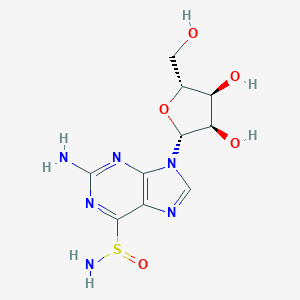
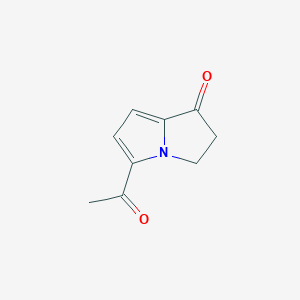
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
